molecular formula C25H24N2O2 B11119433 N-(furan-2-ylmethyl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide

N-(furan-2-ylmethyl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide

Cat. No.: B11119433
M. Wt: 384.5 g/mol
InChI Key: MGJQFHSBUDSQSQ-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-[4-(2-METHYLPROPYL)PHENYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core, a furan ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-[4-(2-METHYLPROPYL)PHENYL]QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-[4-(2-METHYLPROPYL)PHENYL]QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives .

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-[4-(2-METHYLPROPYL)PHENYL]QUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-[4-(2-METHYLPROPYL)PHENYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-[4-(2-METHYLPROPYL)PHENYL]QUINOLINE-4-CARBOXAMIDE is unique due to its combination of a quinoline core, a furan ring, and a carboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide

InChI

InChI=1S/C25H24N2O2/c1-17(2)14-18-9-11-19(12-10-18)24-15-22(21-7-3-4-8-23(21)27-24)25(28)26-16-20-6-5-13-29-20/h3-13,15,17H,14,16H2,1-2H3,(H,26,28)

InChI Key

MGJQFHSBUDSQSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CO4

Origin of Product

United States

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